2,6-Di-tert-butylcyclohexanone

Description

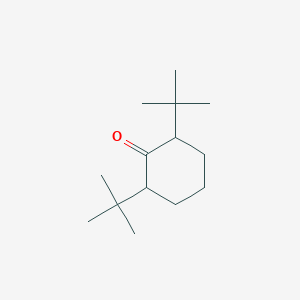

2,6-Di-tert-butylcyclohexanone is a cyclohexanone derivative featuring two bulky tert-butyl groups at the 2 and 6 positions of the cyclohexane ring. The tert-butyl substituents induce significant steric hindrance, which profoundly influences the compound’s reactivity, isomer distribution, and physical properties. For instance, steric effects can restrict access to the carbonyl group, reducing nucleophilic attack rates compared to less hindered analogues .

Properties

CAS No. |

41802-13-5 |

|---|---|

Molecular Formula |

C14H26O |

Molecular Weight |

210.36 g/mol |

IUPAC Name |

2,6-ditert-butylcyclohexan-1-one |

InChI |

InChI=1S/C14H26O/c1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6/h10-11H,7-9H2,1-6H3 |

InChI Key |

BTNIGSUBTBPFBN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCCC(C1=O)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Steric and Electronic Effects

A key distinction between 2,6-Di-tert-butylcyclohexanone and its analogues lies in the substituent bulk and electronic contributions:

Key Findings :

- The tert-butyl groups in this compound impose greater steric hindrance than methyl or benzylidene substituents, leading to slower reaction kinetics in nucleophilic additions or reductions .

- Benzylidene-substituted analogues (e.g., ) exhibit extended π-conjugation, which enhances UV-vis absorption and photostability compared to alkyl-substituted cyclohexanones .

Isomerism and Structural Flexibility

The steric profile of substituents dictates isomer distribution and conformational flexibility:

- 2,6-Dimethylcyclohexanone: Exists as a mixture of cis and trans isomers due to lower steric strain, allowing for dynamic chair interconversion .

- This compound: The bulky tert-butyl groups lock the cyclohexanone ring into a single conformation, suppressing isomerization and stabilizing the ketone in a fixed geometry .

- 2,6-Bis(2,4-dimethylbenzylidene)cyclohexanone: Crystallographic studies reveal planar benzylidene moieties that prevent structural rearrangement upon cooling, unlike chloro-substituted analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.